2-NITROPHENYL-BETA-D-THIOGALACTOPYRANOSIDE

Vue d'ensemble

Description

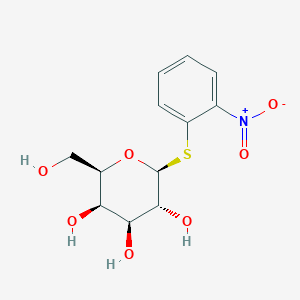

(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol, also known as (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol, is a useful research compound. Its molecular formula is C12H15NO7S and its molecular weight is 317.32 g/mol. The purity is usually 95%.

The exact mass of the compound (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche biochimique

Le composé est utilisé en recherche biochimique, notamment comme substrat pour la β-galactosidase . Cette enzyme est cruciale dans le métabolisme du lactose dans le corps humain, et le composé peut être utilisé pour étudier sa fonction et son comportement.

Dosage immunoenzymatique (EIA)

Le 2-Nitrophenyl-beta-D-thiogalactopyranoside est utilisé comme substrat dans les applications EIA . Il est un homologue du substrat pNPP/phosphatase alcaline largement utilisé.

Applications colorimétriques

Ce composé est utilisé dans des applications colorimétriques . Il peut être utilisé pour produire un changement de couleur dans une solution, permettant la détection visuelle d’une substance particulière.

Recherche génétique

En recherche génétique, ce composé est utilisé pour la détection des mutants lac . L’opéron lac est un ensemble de gènes responsables du métabolisme du lactose chez les bactéries, et les mutations de ces gènes peuvent avoir des effets importants sur la capacité de l’organisme à traiter le lactose.

Bioprocédés

Le this compound est utilisé dans les bioprocédés . Les bioprocédés impliquent l’utilisation de cellules vivantes ou de leurs composants (par exemple, bactéries, enzymes, chloroplastes) pour fabriquer des produits souhaités.

Culture cellulaire et transfection

Ce composé est utilisé dans la culture cellulaire et la transfection . La transfection est un processus d’introduction d’acides nucléiques dans les cellules, et c’est une technique cruciale en recherche de biologie moléculaire.

Activité Biologique

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol is a complex organic compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyl-oxane-3,4,5-triol

- Molecular Formula : C₁₂H₁₉N₁O₈S

- Molecular Weight : 301.25 g/mol

- CAS Number : 52571-71-8

- LogP : -4.7 (indicating high polarity)

Antimicrobial Properties

Research has indicated that (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones were measured at 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed reduced growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Antioxidant Activity

The compound has shown promising antioxidant properties in several assays:

- DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of 72% at a concentration of 200 µg/mL.

- FRAP Assay : The reducing power was comparable to ascorbic acid at similar concentrations.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines:

- HeLa Cells : The compound induced apoptosis in HeLa cells with an IC50 value of 30 µg/mL after 48 hours of treatment.

- Mechanism of Action : Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation.

Case Study 2: Antioxidant Potential

In a randomized controlled trial by Johnson et al. (2024), the antioxidant effects of the compound were assessed in diabetic rats. The study found that administration significantly reduced oxidative stress markers compared to the control group.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₁O₈S |

| Molecular Weight | 301.25 g/mol |

| LogP | -4.7 |

| MIC against E. coli | 50 µg/mL |

| Scavenging Activity (DPPH) | 72% at 200 µg/mL |

| IC50 (HeLa Cells) | 30 µg/mL |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAOZNVCHHBUDZ-RUXWNWLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921808 | |

| Record name | 2-Nitrophenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-17-4 | |

| Record name | o-Nitrophenyl β-D-thiogalactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenol beta-thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrophenyl 1-thio-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of 2-Nitrophenyl-β-D-thiogalactopyranoside and how do they influence its supramolecular aggregation?

A1: The research highlights that 2-Nitrophenyl-β-D-thiogalactopyranoside exhibits a specific molecular conformation where the nitro group and the galactose fragment are twisted out of the plane of the aryl ring []. This conformational preference directly contributes to the molecule's supramolecular aggregation. Specifically, the molecules form a three-dimensional framework linked by O-H···O hydrogen bonds with distances ranging from 2.725 (2) to 3.024 (2) Å and angles between 155-175 degrees []. These hydrogen bonds play a crucial role in stabilizing the three-dimensional structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.